4,8-Dibromo-1-naphthalenecarboxylic acid
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Overview
Description
4,8-Dibromo-1-naphthalenecarboxylic acid is an organic compound belonging to the naphthalene family. It is characterized by the presence of two bromine atoms and a carboxylic acid group attached to the naphthalene ring structure. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dibromo-1-naphthalenecarboxylic acid typically involves the bromination of 1-naphthalenecarboxylic acid. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process where naphthalene derivatives are brominated using bromine gas in a reactor. The reaction is monitored to ensure the selective addition of bromine atoms at the desired positions on the naphthalene ring.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dibromo-1-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce naphthalene-1,4,8-tricarboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in the formation of 1,4-dibromonaphthalene.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: Naphthalene-1,4,8-tricarboxylic acid.
Reduction: 1,4-Dibromonaphthalene.
Substitution: 4,8-Dibromo-1-naphthol or 4,8-Dibromo-1-naphthalenamine.
Scientific Research Applications
4,8-Dibromo-1-naphthalenecarboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the development of advanced materials and electronic devices.
Mechanism of Action
The mechanism by which 4,8-Dibromo-1-naphthalenecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological assays, the compound may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4,8-Dibromo-1-naphthalenecarboxylic acid is compared with other similar compounds, such as:
4-Bromo-1-naphthalenecarboxylic acid: Similar structure but with only one bromine atom.
1,4-Dibromonaphthalene: Similar bromine substitution pattern but lacking the carboxylic acid group.
Naphthalene-1,4,8-tricarboxylic acid: Further oxidized form with three carboxylic acid groups.
Uniqueness: The presence of two bromine atoms and a carboxylic acid group on the naphthalene ring makes this compound unique compared to its analogs
Properties
Molecular Formula |
C11H6Br2O2 |
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Molecular Weight |
329.97 g/mol |
IUPAC Name |
4,8-dibromonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H6Br2O2/c12-8-5-4-7(11(14)15)10-6(8)2-1-3-9(10)13/h1-5H,(H,14,15) |
InChI Key |
RISDXHGWPOMCET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)Br)C(=O)O)Br |
Origin of Product |
United States |
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